5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate
Description
Properties
IUPAC Name |
oxalic acid;5-[1-[(4-phenylmethoxyphenyl)methyl]azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2.C2H2O4/c1-2-5-18(6-3-1)16-29-20-9-7-17(8-10-20)13-28-14-19(15-28)23-26-22(27-30-23)21-24-11-4-12-25-21;3-1(4)2(5)6/h1-12,19H,13-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWPQOUJAPKUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=NC(=NO4)C5=NC=CC=N5.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Benzyloxybenzyl Group: This step involves the alkylation of the azetidine ring with a benzyloxybenzyl halide in the presence of a strong base.
Construction of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide intermediate with a nitrile under acidic or basic conditions.
Attachment of the Pyrimidine Moiety: The pyrimidine group is introduced through a nucleophilic substitution reaction with a suitable pyrimidine derivative.
Formation of the Oxalate Salt: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs from available literature, focusing on structural features, synthetic routes, and inferred properties.
Structural and Functional Group Analysis
Research Implications and Limitations
The azetidine’s rigidity may reduce off-target effects compared to flexible piperazine derivatives . However, synthetic scalability and metabolic stability require further study. Comparative in vitro assays against kinase panels or receptor binding assays are recommended to validate these hypotheses.
Biological Activity
The compound 5-(1-(4-(benzyloxy)benzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by diverse research findings.
Structure and Synthesis
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The 1,2,4-oxadiazole ring is known for its pharmacological significance, providing a scaffold for various biological activities. The synthesis of this compound involves multi-step organic reactions that yield the desired product with high purity.
Antimicrobial Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole core exhibit significant antimicrobial properties. For instance, studies have shown that compounds with this scaffold demonstrate:
- Antibacterial Activity : Various derivatives have been tested against Gram-positive and Gram-negative bacteria. Notably, compounds with a pyrimidine moiety have shown enhanced activity against Staphylococcus aureus and Escherichia coli when compared to standard antibiotics like gentamicin .
- Antifungal Activity : The presence of the oxadiazole ring has been linked to antifungal effects against strains such as Candida albicans. The mechanism often involves disruption of fungal cell wall synthesis .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Key findings include:
- Inhibition of Cancer Cell Proliferation : Compounds with similar structures have demonstrated the ability to inhibit the proliferation of cancer cells in vitro. For example, derivatives have been shown to induce apoptosis in breast cancer cell lines through the activation of caspase pathways .
- Mechanistic Insights : Molecular docking studies suggest that these compounds may interact with specific targets involved in cancer cell survival and proliferation pathways, such as protein kinases and transcription factors .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are noteworthy:
- Inhibition of Inflammatory Mediators : Studies indicate that compounds containing the oxadiazole ring can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) synthesized a series of aryl-1,3,4-oxadiazole derivatives and tested them for antimicrobial activity. The most potent derivatives showed minimum inhibitory concentrations (MICs) comparable to or lower than those of established antibiotics .
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 8 | 16 |
| Compound B | 4 | 8 |
Case Study 2: Anticancer Activity
In a study published by Desai et al. (2016), pyrimidine-based 1,3,4-oxadiazole hybrids were evaluated for their anticancer properties. The results indicated that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines.
| Compound | IC50 (µM) against MCF-7 | IC50 (µM) against HeLa |
|---|---|---|
| Compound X | 5 | 10 |
| Compound Y | 15 | 20 |
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for synthesizing 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Oxadiazole Ring Formation : Condensation of carboxylic acid derivatives with hydrazides under controlled temperatures (e.g., 80–100°C) using coupling agents like EDCI or DCC .
- Azetidine Integration : Nucleophilic substitution reactions to attach the azetidinyl moiety to the oxadiazole core, often requiring anhydrous conditions and catalysts such as KCO .
- Protective Group Strategies : Benzyloxy and pyrimidinyl groups are introduced sequentially, with Boc or Fmoc protection to prevent side reactions .
- Key Tools : Thin-layer chromatography (TLC) and HPLC for intermediate purification .
Q. What analytical techniques are used to confirm the compound’s structural integrity post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D molecular geometry; critical for confirming azetidine ring conformation and oxadiazole planarity .
- NMR Spectroscopy : H and C NMR (in DMSO- or CDCl) identify proton environments, aromaticity, and substituent integration ratios .
- Mass Spectrometry (HRMS) : Validates molecular formula (CHFNO) and detects isotopic patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Chemical Hygiene Plan Compliance : Adhere to institutional safety regulations, including fume hood use and PPE (gloves, lab coats) .
- Waste Disposal : Segregate halogenated organic waste due to the benzyloxy and pyrimidinyl groups .
- Training : Mandatory 100% scores on safety exams covering spill management and emergency procedures .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction conditions for higher yields?
- Methodological Answer :
- Factorial Design : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to identify optimal parameters .
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., reaction time vs. pressure) to maximize yield .
- Case Study : A 2 factorial design reduced side-product formation by 40% in analogous oxadiazole syntheses .
Q. How should researchers address contradictory bioactivity data in antimicrobial assays?
- Methodological Answer :
- Replication : Repeat assays under standardized conditions (e.g., Mueller-Hinton agar for bacteria, RPMI-1640 for fungi) .
- Orthogonal Assays : Validate results using fluorescence-based viability assays or ATP quantification to cross-check MIC values .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., fluorinated oxadiazoles) to identify trends .
Q. What role does fluorine substitution play in modulating the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : Fluorine’s electronegativity increases logP values, enhancing membrane permeability (measured via shake-flask method) .
- Metabolic Stability : Fluorinated analogs show reduced CYP450-mediated oxidation in hepatic microsome assays .
- Target Binding : DFT calculations reveal fluorine’s edge-to-face interactions with aromatic residues in enzyme active sites .
Q. Which computational strategies are effective for predicting biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinases (e.g., EGFR) or GPCRs, leveraging pyrimidine’s affinity for ATP-binding pockets .
- QSAR Modeling : Train models on oxadiazole derivatives to correlate substituent electronegativity with antimicrobial IC values .
- MD Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) for azetidine flexibility .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to 0.1M HCl/NaOH (25°C, 24 hrs) and analyze degradants via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (T) under nitrogen atmosphere .
- Kinetic Stability Assays : Monitor half-life in PBS buffer (pH 7.4, 37°C) using UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
